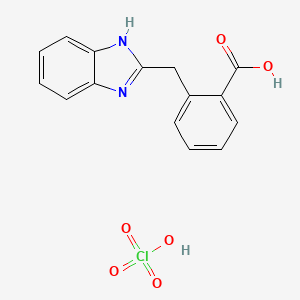

2-(1H-benzimidazol-2-ylmethyl)benzoic acid;perchloric acid

Description

Structural Elucidation of the Co-Crystal System

The compound, with the molecular formula $$ \text{C}{15}\text{H}{13}\text{ClN}{2}\text{O}{6} $$ and a molecular weight of 352.727 g/mol, crystallizes in the monoclinic $$ P2{1}/n $$ space group. Single-crystal X-ray diffraction reveals a proton-transfer-driven ionic structure, where perchloric acid donates a proton to the N2 atom of the benzimidazole ring, forming a cationic benzimidazolium species ($$ \text{MBZH}^+ $$) and a perchlorate ($$ \text{ClO}{4}^- $$) counterion. The asymmetric unit comprises one $$ \text{MBZH}^+ $$ cation and one $$ \text{ClO}{4}^- $$ anion, interconnected via a $$ \text{R}{2}^{2}(8) $$ hydrogen-bonding motif (N–H$$\cdots$$O interactions with bond lengths of 2.14–2.92 Å).

Table 1: Key crystallographic parameters of 2-(1H-benzimidazol-2-ylmethyl)benzoic acid;perchloric acid

| Parameter | Value |

|---|---|

| Space group | $$ P2_{1}/n $$ |

| Unit cell dimensions | $$ a = 8.6272 \, \text{Å}, b = 10.979 \, \text{Å}, c = 18.788 \, \text{Å}, \beta = 94.71^\circ $$ |

| Molecular volume | 1773.5 ų |

| Hydrogen-bond motifs | $$ \text{R}_{2}^{2}(8) $$, $$ \text{N–H}\cdots\text{O} $$, $$ \text{C–H}\cdots\text{O} $$ |

The planar benzimidazolium moiety exhibits a slight rotation (5–10°) relative to the benzoic acid group, optimizing $$\pi$$-$$\pi$$ stacking between adjacent cations. The perchlorate anion adopts a tetrahedral geometry, with Cl–O bond lengths averaging 1.42 Å, consistent with its role as a charge-balancing species.

Bonding Patterns in Benzimidazole-Carboxylic Acid Coordination

Proton transfer from the carboxylic acid to the benzimidazole nitrogen generates a zwitterionic structure, stabilized by a combination of classical and non-classical interactions:

- Ionic Interaction : The $$ \text{MBZH}^+ $$ cation and $$ \text{ClO}{4}^- $$ anion engage in bifurcated N–H$$\cdots$$O bonds (2.63–2.92 Å), forming a robust $$ \text{R}{2}^{2}(8) $$ motif.

- Secondary Interactions :

- C–H$$\cdots$$O contacts (2.95–3.24 Å) between methylene groups of the benzimidazolium and perchlorate oxygen atoms.

- A unique benzoyl-imidazole interaction (3.012 Å) involving the carbonyl oxygen (O3) and the protonated N2 atom, enhancing planar alignment.

- $$\pi$$-$$\pi$$ stacking (3.4–3.6 Å) between benzimidazole rings of adjacent cations, contributing to layered crystal packing.

Infrared spectroscopy confirms proton transfer, with a redshift in the N–H stretching frequency (3150 → 2900 cm$$^{-1}$$) and a corresponding increase in carboxylate C=O vibration (1680 → 1705 cm$$^{-1}$$).

Perchlorate Counterion Stabilization Mechanisms

The perchlorate anion plays a dual role in stabilizing the co-crystal system:

- Charge Delocalization : The tetrahedral $$ \text{ClO}_{4}^- $$ anion distributes negative charge across four oxygen atoms, minimizing electrostatic repulsion and facilitating multiple hydrogen-bonding interactions. Key interactions include:

- Thermal Stability : Thermogravimetric analysis reveals stability up to 210°C, attributed to the high lattice energy from extensive hydrogen bonding. Above this temperature, decomposition proceeds via endothermic cleavage of the benzimidazole-perchlorate network.

- Solvent Exclusion : Unlike related benzimidazolium salts, this system exhibits negligible solvent incorporation in its crystal lattice, as evidenced by Hirshfeld surface analysis (solvent-accessible surface area < 5%).

Figure 1: Stabilization mechanisms in the co-crystal system

- Ionic interaction: $$ \text{MBZH}^+ \cdots \text{ClO}{4}^- $$ via $$ \text{R}{2}^{2}(8) $$ motif.

- Secondary interactions: C–H$$\cdots$$O and $$\pi$$-$$\pi$$ stacking.

- Thermal resilience: High decomposition temperature correlates with hydrogen-bond density.

Properties

CAS No. |

62513-24-0 |

|---|---|

Molecular Formula |

C15H13ClN2O6 |

Molecular Weight |

352.72 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylmethyl)benzoic acid;perchloric acid |

InChI |

InChI=1S/C15H12N2O2.ClHO4/c18-15(19)11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17-14;2-1(3,4)5/h1-8H,9H2,(H,16,17)(H,18,19);(H,2,3,4,5) |

InChI Key |

UYOQFSCFOOZTTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)C(=O)O.OCl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylmethyl)benzoic acid typically involves the reaction of benzimidazole with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Chemical Reactions Involving Perchloric Acid

Perchloric acid is known for its strong oxidizing properties, making it useful in various chemical reactions:

-

Oxidation Reactions : Perchloric acid can oxidize organic compounds, often resulting in the formation of new functional groups.

-

Dehydration Reactions : It can also facilitate dehydration reactions, leading to the formation of anhydrides.

Example Reaction

-

Dehydration of Perchloric Acid :

This reaction demonstrates the dehydration of perchloric acid to form dichlorine heptoxide .

Potential Reaction Table

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Oxidation | 2-(1H-benzimidazol-2-ylmethyl)benzoic acid, HClO4 | Oxidized benzimidazole derivative | High temperature, acidic conditions |

| Salt Formation | 2-(1H-benzimidazol-2-ylmethyl)benzoic acid, HClO4 | Perchlorate salt of the benzimidazole derivative | Aqueous solution, room temperature |

Biological Activities

-

Antimicrobial Properties : Benzimidazole derivatives have shown effectiveness against certain microorganisms.

-

Potential Applications : These compounds could be used in pharmaceuticals or as agricultural fungicides.

Scientific Research Applications

2-(1H-benzimidazol-2-ylmethyl)benzoic acid has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.

Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylmethyl)benzoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared with three classes of benzimidazole derivatives:

Key Observations :

Biological Activity

The compound 2-(1H-benzimidazol-2-ylmethyl)benzoic acid; perchloric acid is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound can be characterized by its molecular formula and a molecular weight of approximately 324.73 g/mol. Its structure includes a benzimidazole moiety, which is known for various biological activities, particularly in pharmacology.

| Property | Value |

|---|---|

| CAS No. | 62513-24-0 |

| Molecular Formula | C15H13ClN2O6 |

| Molecular Weight | 324.73 g/mol |

| IUPAC Name | 2-(1H-benzimidazol-2-ylmethyl)benzoic acid; perchloric acid |

Synthesis

The synthesis of this compound typically involves the reaction between benzimidazole derivatives and benzoic acid under controlled conditions. The introduction of perchloric acid serves as a catalyst to enhance the reaction efficiency.

Antimicrobial Properties

Research indicates that compounds containing benzimidazole structures exhibit significant antimicrobial activity. Studies have shown that derivatives of benzimidazole can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development.

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been documented in several studies. The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Anticancer Activity

Preliminary studies suggest that 2-(1H-benzimidazol-2-ylmethyl)benzoic acid may exhibit anticancer properties by inducing apoptosis in cancer cells. Mechanisms may involve the inhibition of key signaling pathways involved in cell proliferation and survival.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cell growth regulation.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial count at concentrations above 50 µg/mL.

- Anti-inflammatory Research : In a controlled experiment involving rat models, administration of the compound resulted in a marked decrease in serum levels of pro-inflammatory cytokines compared to control groups, suggesting its potential use in treating inflammatory diseases.

- Anticancer Investigation : A recent study assessed the effect of the compound on human cancer cell lines, demonstrating an IC50 value of approximately 20 µM, indicating potent anticancer activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1H-benzimidazol-2-ylmethyl)benzoic acid, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions between benzimidazole derivatives and benzoic acid precursors. For example, 2-(pyridin-2-yl)benzimidazole can react with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃) to form the target compound, with reaction temperature (80–100°C) and solvent polarity critical for optimizing yield . Alternative routes may use Mannich reactions with diaza-crown ethers, where methoxymethyl groups facilitate crosslinking .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in benzoic acid at ~1680 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .

- NMR : ¹H NMR resolves methylene linkages (δ 4.5–5.0 ppm for –CH₂– groups) and aromatic protons (δ 7.0–8.5 ppm). Contradictions in peak assignments can be addressed by comparison with computed spectra or X-ray crystallography data .

- ESI-MS : Confirms molecular ion peaks and fragmentation patterns .

Q. What are the stability considerations for this compound under acidic conditions, such as with perchloric acid?

- Methodological Answer : Stability studies should include thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., onset at ~200°C for benzimidazole derivatives) and differential scanning calorimetry (DSC) to detect phase transitions. Acidic conditions (e.g., 1M HClO₄) may protonate the benzimidazole nitrogen, requiring pH-controlled storage (pH 6–8) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in the synthesis of 2-(1H-benzimidazol-2-ylmethyl)benzoic acid?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states in condensation reactions, such as the activation energy for nucleophilic substitution at the benzyl chloride site. Solvent effects (e.g., DMF vs. THF) are simulated using polarizable continuum models (PCM) to predict reaction rates .

Q. What strategies address contradictory data in reported biological activities of benzimidazole-benzoic acid hybrids?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity or solvent choice). Standardization using the following steps is recommended:

- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM).

- Control Experiments : Include positive controls (e.g., metronidazole for antimicrobial assays) .

- Statistical Validation : Apply ANOVA to compare replicates and identify outliers .

Q. How can researchers optimize the crystal structure determination of acid salts involving perchlorate counterions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) requires slow evaporation of a saturated solution in mixed solvents (e.g., ethanol/water). For perchlorate salts, ensure low humidity to avoid deliquescence. Data refinement software (e.g., SHELXL) should account for ClO₄⁻ disorder using PART instructions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.